molecular formula C8H14N4O2 B8679294 1-Butyl-5,6-diaminouracil

1-Butyl-5,6-diaminouracil

Cat. No.: B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-5,6-diaminouracil is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

5,6-diamino-1-butylpyrimidine-2,4-dione

InChI

InChI=1S/C8H14N4O2/c1-2-3-4-12-6(10)5(9)7(13)11-8(12)14/h2-4,9-10H2,1H3,(H,11,13,14)

InChI Key

OBWROQGNIMBKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione (500 mg, 2.36 mmol) in water (8.3 mL) at 85° C. was treated with sodium hydrosulfate (1.23 g, 7.08 mmol). The reaction was stirred at 85° C. for 20 min. At this time, the reaction was cooled to 0° C. The resulting green solid was collected by filtration, washed with water, and air dried for 30 min to afford 5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione (304 mg, 65%) as a pale green solid: LR-MS for C8H14N4O2 (M+H)+ at m/z=199.
Name
6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

84.8 g (0.4 mole) of 1-butyl-5-nitroso-6-aminouracil are suspended in 440 ml of a concentrated 50% aqueous solution of ammonium hydroxide. The resulting suspension is heated to 80° C. 88 g (0.48 mole) of sodium dithionite are added in portions with stirring over a period of 30 minutes. Stirring is then continued for 30 minutes at 80° C. and then overnight at room temperature. The product is cooled in ice, the precipitate is filtered and then washed with a little ice water, giving 62 g crystals in the form of a very fine powder.
Name
1-butyl-5-nitroso-6-aminouracil
Quantity
84.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

52.8 g (0.27 mol) of 6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione (IX) was dissolved in 1 l of DMF at 90° C. and catalytically hydrogenated in the presence of 0.1 g PtO2 for 18 hours and at room temperature and at a pressure of 200 KPa. The catalyst and the crystals were filtered off and washed with ethanol. Yield 36.6 g (67%) (X), NMR.
Name
6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione
Quantity
52.8 g
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

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